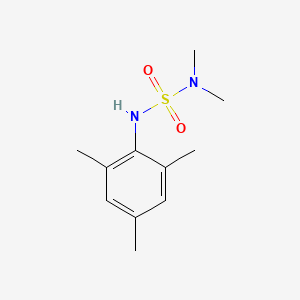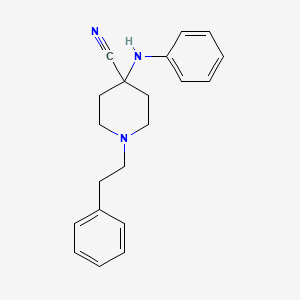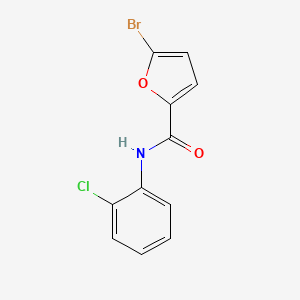![molecular formula C14H11N3OS B5809134 4-[2-(2-pyridinylamino)-1,3-thiazol-4-yl]phenol](/img/structure/B5809134.png)
4-[2-(2-pyridinylamino)-1,3-thiazol-4-yl]phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[2-(2-pyridinylamino)-1,3-thiazol-4-yl]phenol, also known as PAPTP, is a chemical compound that has been studied extensively in the field of medicinal chemistry. This compound has shown potential as a therapeutic agent for the treatment of various diseases, including cancer, inflammation, and neurological disorders.
作用机制
The mechanism of action of 4-[2-(2-pyridinylamino)-1,3-thiazol-4-yl]phenol is not fully understood. However, studies have shown that 4-[2-(2-pyridinylamino)-1,3-thiazol-4-yl]phenol inhibits the activity of certain enzymes and proteins that are involved in cancer cell growth and inflammation. 4-[2-(2-pyridinylamino)-1,3-thiazol-4-yl]phenol has also been shown to activate certain signaling pathways that are involved in cell survival and proliferation.
Biochemical and Physiological Effects:
4-[2-(2-pyridinylamino)-1,3-thiazol-4-yl]phenol has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. 4-[2-(2-pyridinylamino)-1,3-thiazol-4-yl]phenol has also been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the inflammatory response. In addition, 4-[2-(2-pyridinylamino)-1,3-thiazol-4-yl]phenol has been shown to activate certain signaling pathways that are involved in cell survival and proliferation.
实验室实验的优点和局限性
One advantage of using 4-[2-(2-pyridinylamino)-1,3-thiazol-4-yl]phenol in lab experiments is that it has been shown to have a high degree of selectivity for certain enzymes and proteins. This makes it a useful tool for studying the role of these enzymes and proteins in disease processes. However, one limitation of using 4-[2-(2-pyridinylamino)-1,3-thiazol-4-yl]phenol is that it can be difficult to synthesize in large quantities, which can limit its use in certain experiments.
未来方向
There are several future directions for the study of 4-[2-(2-pyridinylamino)-1,3-thiazol-4-yl]phenol. One area of research is the development of more efficient synthesis methods for 4-[2-(2-pyridinylamino)-1,3-thiazol-4-yl]phenol, which would allow for larger quantities of the compound to be produced. Another area of research is the study of 4-[2-(2-pyridinylamino)-1,3-thiazol-4-yl]phenol in animal models of disease, which would provide more information on its potential therapeutic applications. Finally, the development of 4-[2-(2-pyridinylamino)-1,3-thiazol-4-yl]phenol-based drugs for the treatment of cancer, inflammation, and neurodegenerative diseases is an important area of future research.
合成方法
The synthesis of 4-[2-(2-pyridinylamino)-1,3-thiazol-4-yl]phenol involves the reaction of 2-amino-4-(2-pyridyl)thiazole with 4-chlorophenol in the presence of a base. This reaction yields 4-[2-(2-pyridinylamino)-1,3-thiazol-4-yl]phenol as a white solid with a melting point of 160-162°C. The purity of the compound can be confirmed by analytical techniques such as NMR and HPLC.
科学研究应用
4-[2-(2-pyridinylamino)-1,3-thiazol-4-yl]phenol has been studied extensively for its potential therapeutic applications. It has been shown to have anti-cancer activity against various cancer cell lines, including breast, lung, and colon cancer. 4-[2-(2-pyridinylamino)-1,3-thiazol-4-yl]phenol has also been shown to have anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. In addition, 4-[2-(2-pyridinylamino)-1,3-thiazol-4-yl]phenol has been studied for its potential neuroprotective effects in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
属性
IUPAC Name |
4-[2-(pyridin-2-ylamino)-1,3-thiazol-4-yl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3OS/c18-11-6-4-10(5-7-11)12-9-19-14(16-12)17-13-3-1-2-8-15-13/h1-9,18H,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDQMODUNGTWEAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NC2=NC(=CS2)C3=CC=C(C=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
5.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47203378 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-[2-(Pyridin-2-ylamino)-1,3-thiazol-4-yl]phenol | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[4-(aminocarbonyl)phenyl]-2-furamide](/img/structure/B5809056.png)

![3-[(2-bromophenoxy)methyl]-4-methoxy-N-[3-(4-morpholinylmethyl)phenyl]benzamide](/img/structure/B5809073.png)


![2-[(2-methoxybenzoyl)oxy]-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5809099.png)



![(3-{4-methyl-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazol-3-yl}phenyl)amine](/img/structure/B5809146.png)


![N'-{[2-(3-chlorophenoxy)propanoyl]oxy}-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5809154.png)